molecular formula C12H21N3O2 B7919046 N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7919046
M. Wt: 239.31 g/mol
InChI Key: RSNNRDBLHKCUIL-NSHDSACASA-N
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Description

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1401667-11-5) is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-amino-acetyl group at the (S)-configured C1 position and a cyclopropyl moiety attached to the acetamide nitrogen. Its molecular weight is 281.40 g/mol, as reported in and .

Properties

IUPAC Name

N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNNRDBLHKCUIL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1CCCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Amino-acetyl Group: The amino-acetyl group can be introduced via an acylation reaction using an appropriate acylating agent.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1. Antidepressant Activity
Research indicates that compounds similar to N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide may exhibit antidepressant properties. Studies have shown that modifications of piperidine derivatives can enhance serotonin receptor affinity, potentially leading to effective treatments for depression . The structural characteristics of this compound suggest it could be a candidate for further exploration in this domain.

1.2. Neurological Disorders
The compound's piperidine structure is significant in the context of neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in diseases such as Alzheimer's and Parkinson's .

Pharmacological Studies

2.1. Pain Management
There is growing interest in the analgesic properties of piperidine derivatives. This compound may possess pain-relieving qualities that warrant investigation through preclinical studies. The modulation of pain pathways via opioid receptors or other mechanisms could provide insights into its potential use as an analgesic agent .

2.2. Anticancer Research
Emerging studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms . Investigating this compound in this context could reveal novel therapeutic strategies.

Synthesis and Characterization

3.1. Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, often starting from commercially available piperidine derivatives. Understanding these synthetic routes is crucial for optimizing yield and purity for research applications .

3.2. Characterization Techniques
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and assess purity levels . These methods are essential for validating the compound's identity before proceeding with biological testing.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant EffectsShowed significant improvement in depressive-like behavior in animal models with similar piperidine derivatives .
Study 2Neuroprotective EffectsHighlighted potential neuroprotective mechanisms via modulation of glutamate receptors .
Study 3Analgesic PropertiesDemonstrated efficacy in reducing pain responses in preclinical models.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

a) N-Cyclopropyl-N-[(3S)-1-(L-valyl)-3-piperidinyl]acetamide ()

  • Key Difference: Replaces the 2-amino-acetyl group with L-valyl (2-amino-3-methylbutanoyl).
  • Impact : The bulkier valyl side chain increases molecular weight (MW: ~313.4 g/mol) compared to the target compound (281.4 g/mol). This modification may enhance lipophilicity and alter receptor binding selectivity .
  • Stereochemistry : Both compounds retain the (S)-configuration at the piperidine C3 position, critical for chiral recognition in biological systems.

b) N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide ()

  • Key Difference: Features an (S)-2-amino-3-methylbutyryl group instead of 2-amino-acetyl.
  • The MW (281.4 g/mol) matches the target compound, but the structural variation could influence solubility and pharmacokinetics .

Piperidine Ring Modifications

a) N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide ()

  • Key Difference : Replaces piperidine with pyrrolidine, a five-membered ring.
  • Pyrrolidine derivatives often exhibit improved metabolic stability but reduced solubility compared to piperidine analogs .

b) (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide ()

  • Key Difference: Substitutes cyclopropyl with ethyl and introduces a hydroxyimino group.
  • Impact: The hydroxyimino group introduces polarity, lowering logP and enhancing aqueous solubility. Synthesis yields (68–72%) and NMR data confirm structural integrity, suggesting this derivative is more synthetically accessible than the target compound .

Functional Group Substitutions

a) N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide ()

  • Key Difference: Replaces the amino group with chlorine.
  • MW decreases to 258.75 g/mol, but the compound’s hazard profile limits its therapeutic applicability .

b) N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide ()

  • Key Difference : Shifts the substituent to the piperidine C2 position and adds a methylene linker.
  • Impact: Alters spatial orientation of the acetamide group, which may disrupt target binding. Suppliers note this compound’s use in exploratory kinase inhibition studies .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Property Differences Source
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide Piperidine 2-Amino-acetyl 281.40 Baseline
N-Cyclopropyl-N-[(3S)-1-(L-valyl)-3-piperidinyl]acetamide Piperidine L-Valyl ~313.40 Increased lipophilicity
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide Pyrrolidine 2-Amino-propionyl ~265.35 Reduced ring flexibility
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Piperidine Ethyl, hydroxyimino ~225.30 Enhanced solubility, higher yield
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide Piperidine 2-Chloro-acetyl 258.75 Increased reactivity

Research Findings and Implications

  • Synthetic Accessibility: highlights higher yields (72%) for hydroxyimino derivatives compared to the discontinued target compound, suggesting functional group engineering improves synthetic feasibility .
  • Metabolic Stability : Piperidine-based analogs generally exhibit better metabolic stability than pyrrolidine derivatives due to reduced ring strain .

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, with the CAS number 1353999-93-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H21N3O2, and it has a molecular weight of 239.31 g/mol. The structure incorporates a piperidine ring and an amino-acetyl group, which are critical for its biological interactions.

PropertyValue
Chemical NameThis compound
CAS Number1353999-93-5
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

The antimicrobial activity is primarily attributed to the compound's ability to inhibit bacterial growth by interfering with metabolic pathways and inhibiting essential enzymes. It may also act as an efflux pump inhibitor, enhancing the efficacy of other antibiotics by preventing their expulsion from bacterial cells .

Efficacy Against Specific Pathogens

A study evaluating the Minimum Inhibitory Concentration (MIC) of this compound revealed the following results:

PathogenMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150
Enterococcus faecalis125

These findings suggest that the compound is particularly effective against certain strains of bacteria, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Case Study on Antibacterial Activity : A study published in Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids examined various alkaloids, including this compound. The compound demonstrated potent antibacterial activity against multiple pathogens, supporting its potential use in treating infections caused by resistant strains .
  • Research on Mechanisms : Another investigation into the mechanisms of action highlighted that the compound inhibits critical metabolic pathways in bacteria, leading to reduced viability. This was evidenced by a significant decrease in bacterial growth rates in treated cultures compared to controls .

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